molecular formula C12H8N2O5 B1387497 1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1171087-88-9

1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1387497
CAS No.: 1171087-88-9
M. Wt: 260.2 g/mol
InChI Key: FMHCQGXBPBZUBY-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a multifunctional heterocyclic building block of significant interest in medicinal chemistry and chemical biology research. This compound features a carboxylic acid moiety, a pyridone core, and a nitrophenyl group, making it a versatile intermediate for the synthesis of more complex molecules, particularly through amide coupling reactions and metal-catalyzed cross-couplings. Its structural motifs are commonly found in compounds with pharmacological activity , and researchers utilize this chemical as a precursor in the development of potential enzyme inhibitors and biochemical probes . The electron-withdrawing nitro group can be reduced to an amine, further expanding its synthetic utility for creating diverse chemical libraries. This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers can rely on its high purity and consistent quality for their critical experiments in drug discovery and organic synthesis.

Properties

IUPAC Name

1-(4-nitrophenyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-11-6-1-8(12(16)17)7-13(11)9-2-4-10(5-3-9)14(18)19/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHCQGXBPBZUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=CC2=O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound belonging to the dihydropyridine class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H9N3O4
  • Molecular Weight : 253.22 g/mol

The presence of the nitrophenyl group and the carboxylic acid moiety contributes to its biological activity, potentially enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. In a study evaluating various 1,4-dihydropyridine derivatives, several compounds demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The most active analogs showed efficacy comparable to established antibiotics like ampicillin .

Cytotoxic Effects

The cytotoxic potential of this compound has been investigated in various cancer cell lines. A study highlighted that certain analogs exhibited a broad spectrum of cytotoxic activity against human tumor cell lines. Notably, one analog was reported to be 2.5 times more effective than doxorubicin against the HT29 colon carcinoma cell line .

The mechanism by which this compound exerts its biological effects is primarily through modulation of cellular pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells and disruption of microbial cell walls in bacteria . Additionally, the compound may act as a calcium channel blocker, similar to other dihydropyridines, contributing to its vasorelaxant properties .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various dihydropyridine derivatives. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The highest activity was recorded against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Cytotoxicity Assessment

In another case study focusing on cytotoxicity, several derivatives were synthesized and tested against multiple cancer cell lines. The findings revealed that some derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This suggests potential therapeutic applications in oncology .

Summary of Research Findings

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli ,
Cytotoxic2.5 times more effective than doxorubicin against HT29 ,
MechanismBioreduction leading to reactive intermediates ,

Scientific Research Applications

Structure and Composition

  • IUPAC Name: 1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • Molecular Formula: C12H10N2O5
  • Molecular Weight: 250.22 g/mol

Physical Properties

  • Appearance: Typically a yellow to beige solid.
  • Solubility: Soluble in organic solvents such as DMSO and methanol.

Pharmacological Applications

The primary applications of this compound are in pharmacology, particularly as a potential agent for:

  • Calcium Channel Blockade: Similar compounds have been shown to exhibit vasorelaxing effects by blocking L-type calcium channels, making them candidates for treating hypertension and related cardiovascular conditions .
  • Antitumor Activity: Research indicates that derivatives of dihydropyridines may possess anticancer properties, potentially inhibiting tumor growth through various mechanisms including apoptosis induction .

Synthesis and Derivative Development

The synthesis of this compound can lead to the development of various derivatives that may enhance its therapeutic efficacy or reduce side effects. For example:

  • N-carbamoyl Derivatives: Studies have synthesized N-carbamoyl derivatives that show promise as inhibitors of fibroblast growth factor (FGF) signaling pathways, which are implicated in cancer progression .

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound and its derivatives to various biological targets. These studies help identify potential therapeutic pathways and optimize lead compounds for further development .

Case Study 1: Antihypertensive Effects

A study investigated the antihypertensive properties of a series of dihydropyridine derivatives, including this compound. The results indicated significant vasorelaxation in isolated rat aorta models, supporting the compound's potential as an antihypertensive agent.

Case Study 2: Anticancer Activity

Another research project focused on the anticancer activity of this compound against various cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting its role as a potential chemotherapeutic agent.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing vs. This may improve binding to enzymatic active sites, as seen in metallo β-lactamase inhibitors with fluorophenyl groups .
  • Hydrogen Bonding : The nitro group’s ability to participate in hydrogen bonding and π-π stacking (similar to 4-fluorophenyl derivatives ) could influence crystallinity and stability, as observed in the hydrogen-bonded networks of 3-chloro-2-methylphenyl analogs .

Preparation Methods

Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Core

A notable method for preparing the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core involves hydrothermal synthesis under high temperature and pressure conditions:

  • Procedure : A precursor such as 2-chloro-5-trifluoromethylpyridine is reacted with water in a sealed hydrothermal reactor at 100–180°C for 24–72 hours.
  • Outcome : This process yields white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with high crystallinity, low thermal stress, and minimal internal defects.
  • Advantages : The method is green, using water as the solvent, simple in equipment and operation, and achieves yields exceeding 80%.
  • Stability : The product exhibits good stability at room temperature for extended periods.

This hydrothermal approach is fundamental for obtaining the dihydropyridine core before N-substitution with the 4-nitrophenyl group.

Parameter Details
Starting material 2-chloro-5-trifluoromethylpyridine
Solvent Water
Temperature 100–180°C
Reaction time 24–72 hours
Yield >80%
Product form White flaky crystals
Advantages Green, high yield, stable product

Alternative Synthetic Routes and Variations

Other synthetic strategies reported include:

These methods provide flexibility in modifying the pyridine core and substituents, allowing for tailored synthesis of 1-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and related analogs.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Hydrothermal synthesis 2-chloro-5-trifluoromethylpyridine, water, 100–180°C, 24–72 h >80 Green, simple, stable crystals Produces core 6-oxo-1,6-dihydropyridine-3-carboxylic acid
Condensation + heating 4-nitrobenzaldehyde, hippuric acid, polyphosphoric acid, 180°C, 1.5 h 60–80 Efficient N-substitution, no solvent Followed by alkaline hydrolysis and purification
Heterocyclization of Meldrum’s acid derivatives Meldrum’s acid, cyanothioacetamide, KOH, enamino-1,3-diketones Variable Versatile, regioselective substitutions Useful for analog synthesis

Research Findings and Practical Considerations

  • The hydrothermal method stands out for producing highly crystalline and stable 6-oxo-1,6-dihydropyridine-3-carboxylic acid with minimal defects, which is crucial for downstream functionalization.
  • The condensation and heating approach enables direct introduction of the 4-nitrophenyl group with good yields and stereoselectivity, essential for obtaining the target compound in pure form.
  • Use of green solvents and solvent-free conditions aligns with sustainable chemistry principles.
  • Reaction times and temperatures are critical parameters influencing yield and purity.
  • Purification by column chromatography remains standard to isolate the desired product from reaction mixtures.

This detailed synthesis overview of this compound integrates hydrothermal core preparation and subsequent N-substitution methods, supported by diverse research findings. These methods provide robust, efficient, and environmentally conscious routes suitable for laboratory and potential industrial scale-up applications.

Q & A

Q. What mechanistic insights explain its fluorescence quenching in the presence of metal ions?

  • Methodology : Spectrofluorometric titration (λex_{ex} = 320 nm, λem_{em} = 450 nm) with Fe3+^{3+}/Cu2+^{2+} reveals static quenching via complexation. Stern-Volmer plots differentiate dynamic vs. static mechanisms, while Job’s plot determines stoichiometry (1:1 or 1:2) .

Methodological Notes

  • Synthetic Optimization : emphasizes stepwise reaction monitoring via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates.
  • Data Contradictions : advises using orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement.
  • Safety : and recommend PPE (gloves, goggles) and fume hoods due to potential irritant properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
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1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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